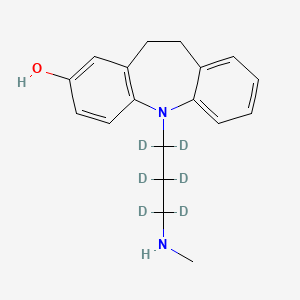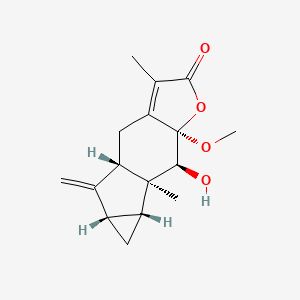
Chlorajapolide F
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorajapolide F is a naturally occurring sesquiterpene isolated from the aerial parts of the plant Chloranthus japonicus . This compound has garnered attention due to its unique chemical structure and potential biological activities, including low cytotoxic activity against certain cancer cell lines .
準備方法
Synthetic Routes and Reaction Conditions: Chlorajapolide F is primarily isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extracting the aerial parts of Chloranthus japonicus using solvents like ethanol. The extract is then subjected to various chromatographic techniques to purify this compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is typically obtained through small-scale extraction from plant material, which limits its availability for extensive research and application .
化学反応の分析
Types of Reactions: Chlorajapolide F can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
科学的研究の応用
Chlorajapolide F has several scientific research applications, including:
Chemistry: Used as a reference compound for studying sesquiterpenes and their derivatives.
Industry: Limited industrial applications due to its scarcity and the complexity of its extraction.
作用機序
The mechanism of action of Chlorajapolide F involves its interaction with cellular pathways that regulate cell growth and apoptosis. It has been shown to exhibit low cytotoxic activity against certain cancer cell lines, suggesting that it may interfere with cellular processes essential for cancer cell survival . The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
- Chlorajapolide G
- Chlorajapolide H
- Chlorajapolide I
- Shizukanolide
- Chloranthalactone E
Comparison: Chlorajapolide F is unique among its analogs due to its specific chemical structure and biological activity profile. While other similar compounds like Chlorajapolide G, H, and I also exhibit biological activities, this compound’s low cytotoxic activity against specific cancer cell lines sets it apart .
特性
分子式 |
C16H20O4 |
|---|---|
分子量 |
276.33 g/mol |
IUPAC名 |
(1S,7R,8S,9S,10R,12S)-8-hydroxy-7-methoxy-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]tridec-3-en-5-one |
InChI |
InChI=1S/C16H20O4/c1-7-9-5-12(9)15(3)10(7)6-11-8(2)13(17)20-16(11,19-4)14(15)18/h9-10,12,14,18H,1,5-6H2,2-4H3/t9-,10+,12-,14+,15-,16-/m1/s1 |
InChIキー |
NIDGSFJPVYDWLY-KKWMXKHBSA-N |
異性体SMILES |
CC1=C2C[C@H]3C(=C)[C@H]4C[C@H]4[C@@]3([C@@H]([C@@]2(OC1=O)OC)O)C |
正規SMILES |
CC1=C2CC3C(=C)C4CC4C3(C(C2(OC1=O)OC)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


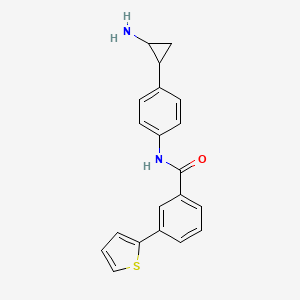
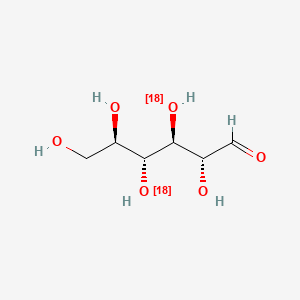
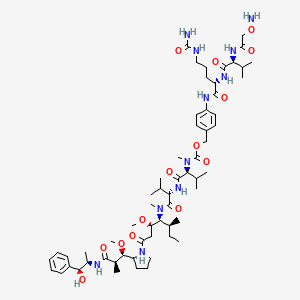

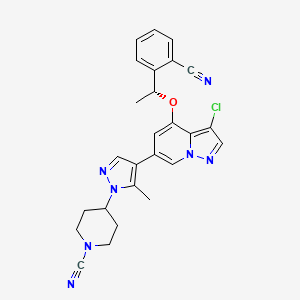

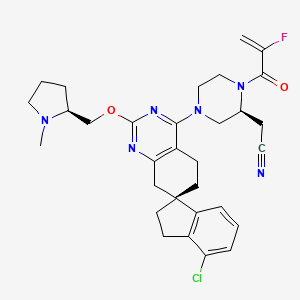
![(2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B12406584.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate](/img/structure/B12406585.png)
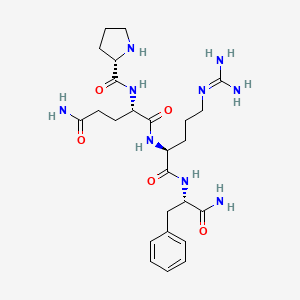
![(E)-N-hydroxy-3-[1-(4-methoxyphenyl)sulfonyl-2,3-dihydropyrrolo[2,3-b]pyridin-5-yl]prop-2-enamide](/img/structure/B12406602.png)
![(2R,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12406607.png)
